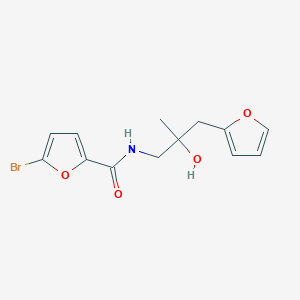![molecular formula C19H20ClN5O2S B2777976 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone CAS No. 893915-98-5](/img/structure/B2777976.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a synthetic organic molecule with a complex structure.
- It contains a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a dimethylmorpholino substituent.
- The sulfur atom in the thioether group is also part of the structure.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature.
Molecular Structure Analysis
- The molecular formula is C~20~H~21~ClN~6~OS.
- The compound has a pyrazolo[3,4-d]pyrimidine ring fused with a phenyl ring.
- The dimethylmorpholino group is attached to the pyrazolo[3,4-d]pyrimidine ring.
- The thioether group (S) is connected to the pyrazolo[3,4-d]pyrimidine ring.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound were not found in the literature.
Physical And Chemical Properties Analysis
- Unfortunately, I couldn’t retrieve specific physical and chemical properties for this compound.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antioxidant and Antitumor Agents
Thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives have been designed and synthesized as potential antioxidant and antitumor agents. Pharmacological tests indicated significant antitumor and antioxidant activity for certain compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).
Insecticidal Evaluation
Pyrazole-based tetrahydropyrimidine derivatives have been synthesized and evaluated for their insecticidal activity, with some exhibiting 100% mortality against specific pests. This study underscores the potential use of such compounds in agricultural pest control (Halim, Ramadan, Rizk, & El-hashash, 2020).
Fungicidal Activity
Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties were synthesized and showed moderate inhibitory activity against Gibberella zeae, indicating potential fungicidal applications (Liu, He, Kai, Li, & Zhu, 2012).
Safety And Hazards
- Safety data for this compound is not readily available.
- As with any chemical, caution should be exercised during handling and use.
Orientations Futures
- Investigate potential applications in drug discovery or material science.
- Explore its interactions with biological targets.
- Conduct further studies to elucidate its properties and potential uses.
Please note that due to limited information, some sections remain incomplete. For a comprehensive analysis, additional research and experimental data would be necessary. 🧪🔬
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12-8-24(9-13(2)27-12)17(26)10-28-19-16-7-23-25(18(16)21-11-22-19)15-5-3-14(20)4-6-15/h3-7,11-13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQJXMQKFDXELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

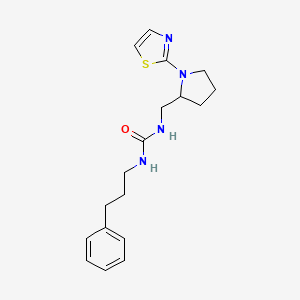
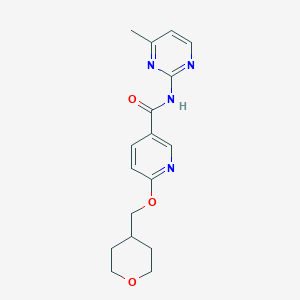
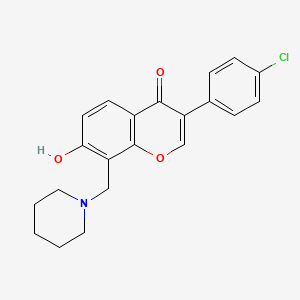
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2777898.png)
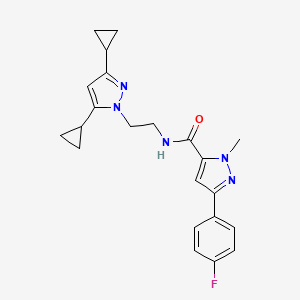
![4-[1-[(2S)-2-(Dimethylamino)-3-methylbutanoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2777900.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2777907.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)
![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
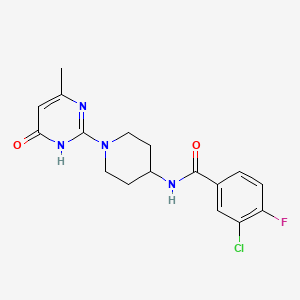
![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)
